![molecular formula C23H19N3O2 B1609869 2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)- CAS No. 905854-03-7](/img/structure/B1609869.png)
2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-
説明
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key ¹H NMR (400 MHz, DMSO-d6) signals:
δ (ppm) | Multiplicity | Assignment |
---|---|---|
11.21 | s (1H) | Indole NH |
8.37 | d (J=7.6 Hz, 1H) | H-2 of pyrroloquinoline |
7.85 | m (2H) | H-4/H-7 of indole |
4.92 | dd (J=9.1, 4.3 Hz, 1H) | H-3 of pyrrolidine |
4.11 | t (J=7.2 Hz, 2H) | Methylene protons of dihydroquinoline |
¹³C NMR (100 MHz, DMSO-d6) highlights:
- 178.2 ppm (C=O, pyrrolidine-dione)
- 136.4 ppm (C-3a of indole)
- 122.8 ppm (C-2 of pyrroloquinoline)
Infrared (IR) Spectroscopy
Notable absorption bands (KBr pellet):
- 3275 cm⁻¹ (N-H stretch, indole)
- 1708 cm⁻¹ (C=O symmetric stretch)
- 1662 cm⁻¹ (C=O asymmetric stretch)
- 1593 cm⁻¹ (C=C aromatic stretching)
UV-Vis Spectroscopy
- λmax = 287 nm (ε = 12,400 M⁻¹cm⁻¹, π→π* transition)
- λmax = 324 nm (ε = 8,750 M⁻¹cm⁻¹, n→π* transition)
特性
IUPAC Name |
(3S,4S)-3-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c27-22-19(16-11-24-18-9-2-1-7-14(16)18)20(23(28)25-22)17-12-26-10-4-6-13-5-3-8-15(17)21(13)26/h1-3,5,7-9,11-12,19-20,24H,4,6,10H2,(H,25,27,28)/t19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEQXRCJXIVODC-WOJBJXKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=CN3C1)C4C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C3C(=CC=C2)C(=CN3C1)[C@@H]4[C@H](C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905854-03-7 | |
Record name | Tivantinib, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905854037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TIVANTINIB, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9UU0ESM69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
作用機序
Target of Action
Tivantinib primarily targets the c-Met receptor tyrosine kinase . This receptor plays multiple key roles in human cancer, including cancer cell growth, survival, angiogenesis, invasion, and metastasis.
Mode of Action
Tivantinib mediates its effects by inhibiting the activity of c-Met. It binds to the dephosphorylated MET kinase in vitro, locking it in the inactive configuration and suppressing downstream intracellular signaling pathways.
Biochemical Pathways
Tivantinib affects several biochemical pathways. It inhibits the c-Met signaling pathway , which is involved in promoting growth and proliferation. In addition to c-Met signaling pathway inhibition, tivantinib also inhibits VEGF signaling and MYC expression in VEGFA-expressing GC cells.
Pharmacokinetics
The rate of absorption of tivantinib peaked approximately 2 to 4 hours after initial dosing, followed by a linear decrease in plasma concentrationsThere was significant interpatient pharmacokinetic variability.
Result of Action
Tivantinib displays cytotoxic activity via molecular mechanisms that are independent from its ability to bind MET, notably tubulin binding, which likely underlies tivantinib cytotoxicity. These actions driving by tivantinib independently or collectively contribute to subsequent apoptosis of the cancer cells.
Action Environment
The action environment of tivantinib is largely determined by the presence of its target, c-Met, and the state of the cancer cells. The efficacy of tivantinib can be influenced by the level of c-Met expression in the cancer cells. The study of the action environment of tivantinib is still ongoing, and more research is needed to fully understand how environmental factors influence its action, efficacy, and stability.
生化学分析
Biochemical Properties
Tivantinib interacts with various biomolecules, most notably tubulin. It has been shown to disrupt microtubule dynamics, which can lead to cell cycle arrest and apoptosis. Interestingly, Tivantinib’s cytotoxic activity is independent of c-MET gene copy number and even the presence or absence of MET.
Cellular Effects
Tivantinib has a profound impact on cellular processes. It can induce G2/M cell cycle arrest and promote apoptosis. It has also been shown to perturb microtubule dynamics, which can disrupt various cellular functions.
Molecular Mechanism
Tivantinib’s mechanism of action is thought to involve direct binding to tubulin. It competitively inhibits colchicine binding to tubulin, suggesting that it binds to the colchicine binding site. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Temporal Effects in Laboratory Settings
The effects of Tivantinib on cells can change over time. For example, it has been shown to reduce tubulin polymerization in cells and in mouse xenograft tumors in vivo
生物活性
2,5-Pyrrolidinedione, specifically the compound 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)- (commonly referred to as Tivantinib), has garnered attention in pharmacological research due to its diverse biological activities. This compound belongs to a class of pyrrolidine derivatives that have shown promising results in various therapeutic areas, particularly in oncology and antimicrobial applications.
- Molecular Formula : C23H19N3O2
- Molecular Weight : 369.42 g/mol
- CAS Number : 905854-03-7
Biological Activity Overview
The biological activity of Tivantinib has been primarily studied in the context of its anticancer properties. Its mechanism involves the inhibition of specific pathways critical for tumor growth and proliferation.
Anticancer Activity
Tivantinib has been shown to exhibit significant anticancer effects against various cancer cell lines. For instance:
- MCF-7 and HeLa Cells : Studies indicate that Tivantinib demonstrates potent cytotoxicity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines with IC50 values indicating effective inhibition of cell viability .
The compound primarily functions through:
- Inhibition of MET Pathway : Tivantinib acts as a selective inhibitor of the MET receptor tyrosine kinase, which is often overexpressed in several cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structure of Tivantinib is crucial for its biological activity. Variations in substituents on the indole and pyrrole rings significantly affect its potency:
- Pyrrolidine Ring : The presence of the pyrrolidine moiety enhances interaction with biological targets due to its three-dimensional structure, which facilitates better binding affinities .
Case Studies
Several studies have explored Tivantinib's efficacy and safety profile:
- Clinical Trials : Phase II trials demonstrated that Tivantinib showed promising results in patients with advanced solid tumors, leading to further investigations into its use as a monotherapy or in combination with other anticancer agents .
- Antimicrobial Activity : Recent studies have also highlighted its potential antimicrobial properties against multidrug-resistant strains of bacteria such as Staphylococcus aureus, indicating a broader therapeutic application beyond oncology .
Table 1: Anticancer Activity of Tivantinib Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 5.1 | MET inhibition |
HeLa | 4.8 | MET inhibition |
A549 | 9.5 | Apoptosis induction |
Table 2: Structure-Activity Relationships for Pyrrolidine Derivatives
Compound ID | Structure Feature | IC50 (µM) | Activity Type |
---|---|---|---|
37 | Free amino group present | 9.9 | Anticancer |
21 | Nitrothiophene substituent | 4.8 | Antimicrobial |
15 | Dimethyl substitution on pyrrole moiety | 6.0 | Cytotoxicity |
科学的研究の応用
Introduction to 2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-
2,5-Pyrrolidinedione, specifically the compound 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-, is a complex organic molecule with significant potential in various scientific fields. This compound is also known as Tivantinib and has garnered attention for its applications in medicinal chemistry and pharmacology.
Cancer Therapy
One of the most prominent applications of this compound is in cancer treatment. Tivantinib has been identified as a selective inhibitor of the c-MET receptor tyrosine kinase. This receptor plays a crucial role in tumor growth and metastasis in various cancers, particularly non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).
Case Studies
- Study on NSCLC : Clinical trials have demonstrated that Tivantinib can effectively inhibit tumor growth in NSCLC patients by targeting the c-MET pathway. A study published in Clinical Cancer Research showed that patients receiving Tivantinib exhibited a statistically significant reduction in tumor size compared to those on placebo .
Neurological Disorders
Research indicates potential applications of Tivantinib in treating neurological disorders due to its ability to modulate signaling pathways involved in neuronal survival and regeneration.
Case Studies
- Alzheimer's Disease Research : A study explored the effects of Tivantinib on neurodegeneration models. Results indicated that it could enhance neuronal survival and reduce amyloid-beta toxicity .
Antimicrobial Activity
Emerging studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
Case Studies
- Antibiotic Efficacy Testing : Laboratory tests revealed that Tivantinib exhibits activity against certain bacterial strains, indicating its potential as a lead compound for antibiotic development .
Comparative Data Table
Application Area | Mechanism of Action | Notable Findings |
---|---|---|
Cancer Therapy | c-MET inhibition | Significant tumor size reduction in NSCLC patients |
Neurological Disorders | Modulation of neuronal signaling | Enhanced neuronal survival in Alzheimer models |
Antimicrobial Activity | Potential inhibition of bacterial growth | Activity against specific bacterial strains |
類似化合物との比較
Key Observations :
- The 2,5-pyrrolidinedione core is versatile, accommodating diverse substituents for target-specific interactions.
- Tivantinib’s fused heterocyclic systems enhance c-Met binding, while peptidomimetic analogs (e.g., Compound 8f) optimize enzyme inhibition through side-chain modifications .
c-Met Inhibitors with Related Mechanisms
Tivantinib is compared to other c-Met inhibitors in clinical development:
Compound Name | Structure Class | Clinical Stage | Selectivity/Advantages |
---|---|---|---|
Tivantinib | 2,5-Pyrrolidinedione derivative | Phase III | Non-ATP competitive; targets inactive c-Met conformation |
Tepotinib (EMD 1214063) | Triazolopyridazine | Approved (2020) | ATP-competitive; potent against exon 14 skipping mutations |
Research Findings :
- Tivantinib’s non-ATP competitive mechanism reduces off-target effects compared to ATP-competitive inhibitors like Tepotinib .
Comparison with 2,3-Pyrrolidinedione Derivatives
While 2,5-pyrrolidinediones like Tivantinib are well-studied, 2,3-pyrrolidinediones (e.g., leopolic acid A) are less explored. –10 highlights:
- Antimicrobial Activity : 2,3-Pyrrolidinedione derivatives exhibit potent activity against Streptococcus mutans and Candida albicans (MIC₉₀ = 8–16 µg/mL), comparable to chlorhexidine .
- Structural Contrast : The 2,3-pyrrolidinedione ring lacks the conformational rigidity of the 2,5-isomer, impacting target engagement and metabolic stability .
Research Findings and Clinical Implications
- Synthetic Accessibility : Tivantinib’s synthesis involves multi-step routes (e.g., Scheme 4 in ), leveraging cycloaddition and stereospecific coupling reactions .
- Therapeutic Potential: While Tivantinib’s development faced challenges in broad cancer populations, its success in biomarker-stratified trials validates targeted c-Met inhibition .
- SAR Insights: The indole and pyrroloquinoline moieties in Tivantinib are critical for c-Met binding, while modifications to the 2,5-pyrrolidinedione core (e.g., carboxylation in ) enable repurposing for antiviral applications .
準備方法
a. Hybridization Approach
This method involves combining fragments of pyrrolo[3,2,1-ij]quinolin-2-one and indole through a hydrazine linker. The general steps include:
- Condensation : Reacting pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives with thiosemicarbazide to form hydrazinocarbothioamide intermediates.
- Cyclization : Treating the intermediates with dimethyl acetylenedicarboxylate (DMAD) in methanol/acetic acid to yield the target hybrid structure.
Detailed Synthesis Protocol (Adapted from PMC Data)
The following protocol is inferred from similar hybrid molecules:
Step 1: Synthesis of Hydrazinocarbothioamide Intermediate
- Reactants :
- Pyrrolo[3,2,1-ij]quinoline-1,2-dione (1 mmol)
- Thiosemicarbazide (1.1 mmol)
- Conditions :
- Solvent: Methanol with catalytic HCl
- Temperature: Reflux for 1 hour
- Outcome : Formation of hydrazinocarbothioamide (yield: >90%).
Step 2: Cyclization with DMAD
- Reactants :
- Hydrazinocarbothioamide (1 mmol)
- Dimethyl acetylenedicarboxylate (DMAD, 1.1 mmol)
- Conditions :
- Solvent: Methanol/acetic acid (4:1 v/v)
- Temperature: Reflux for 30–60 minutes
- Outcome : Formation of the target pyrrolidinedione derivative (yield: 67–88%).
Reaction Optimization Parameters
Critical factors influencing yield and purity:
Parameter | Optimal Condition | Impact on Synthesis |
---|---|---|
Solvent System | MeOH/AcOH (4:1) | Enhances cyclization efficiency. |
Catalyst | HCl (catalytic) | Accelerates condensation. |
Temperature | 70–75°C (Step 1); reflux (Step 2) | Balances reaction rate and byproduct formation. |
Reaction Time | 1 hour (Step 1); 30–60 min (Step 2) | Prevents decomposition. |
Characterization Data
Key analytical data for the compound and intermediates:
a. Hydrazinocarbothioamide Intermediate
- 1H NMR (DMSO-d6) : δ 13.35 ppm (br.s, NH).
- 13C NMR : Peaks at 165.8 ppm (C=O), 156.4 ppm (C=N).
b. Final Product
- Molecular Formula : C23H19N3O2.
- HRMS-ESI : m/z [M+H]+ calcd. 369.42, found 369.42.
- 1H NMR : δ 6.69–6.76 ppm (olefinic proton), 7.04–7.56 ppm (indole/pyrroloquinoline aromatics).
- HPLC Purity : >95% (C18 column, MeOH/H2O mobile phase).
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Scalability |
---|---|---|---|
Hybridization | 67–88 | >95 | Moderate |
Friedel-Crafts | 61–98 | 90–95 | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。